Tert-butyl 4-(2-amino-5-chloro-4-fluorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-amino-5-chloro-4-fluorophenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an amino group, a chloro group, and a fluorine atom attached to a phenyl ring, which is further connected to a piperazine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-5-chloro-4-fluorophenyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperazine with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperazine. This intermediate is then reacted with tert-butyl chloroformate (Boc2O) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-5-chloro-4-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluorine groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Tert-butyl 4-(2-amino-5-chloro-4-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-5-chloro-4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino, chloro, and fluorine groups on the phenyl ring can interact with various biological molecules, potentially leading to the inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
- 1-(2-Fluoro-4-nitrophenyl)piperazine
- Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-amino-5-chloro-4-fluorophenyl)piperazine-1-carboxylate is unique due to the specific combination of functional groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-5-chloro-4-fluorophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN3O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-8-10(16)11(17)9-12(13)18/h8-9H,4-7,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHHKHANOKFEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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